Methyl undeca-2,4,8-trienoate
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Overview
Description
Methyl undeca-2,4,8-trienoate is an organic compound belonging to the class of esters It is characterized by its unique structure, which includes a chain of eleven carbon atoms with three conjugated double bonds at positions 2, 4, and 8, and an ester functional group at the terminal carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl undeca-2,4,8-trienoate can be synthesized through several methods. One common approach involves the Pd-catalyzed alkenylation (Negishi coupling) of ethyl (E)- and (Z)-β-bromoacrylates . This method ensures high stereoselectivity and purity of the product. Another method involves the use of Horner-Wadsworth-Emmons (HWE) olefination, which is known for its efficiency in forming conjugated dienes and trienes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using Pd-catalyzed cross-coupling reactions. These methods are favored due to their high yield and selectivity. The use of advanced catalysts and optimized reaction conditions ensures the efficient production of this compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
Methyl undeca-2,4,8-trienoate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of products, depending on the nature of the substituent introduced.
Scientific Research Applications
Mechanism of Action
The mechanism of action of methyl undeca-2,4,8-trienoate involves its interaction with specific molecular targets and pathways. Its conjugated double bonds allow it to participate in various chemical reactions, including electrophilic addition and nucleophilic substitution. These reactions enable the compound to exert its effects by modifying the structure and function of target molecules .
Comparison with Similar Compounds
Methyl undeca-2,4,8-trienoate can be compared with other similar compounds, such as:
Methyl 2,4,6-decatrienoate: This compound has a similar structure but with a shorter carbon chain and different positions of double bonds.
Ethyl undeca-2,4-dienoate: This compound has a similar carbon chain length but with only two conjugated double bonds.
The uniqueness of this compound lies in its specific arrangement of double bonds and ester functional group, which confer distinct chemical and biological properties.
Properties
CAS No. |
823815-34-5 |
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Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
methyl undeca-2,4,8-trienoate |
InChI |
InChI=1S/C12H18O2/c1-3-4-5-6-7-8-9-10-11-12(13)14-2/h4-5,8-11H,3,6-7H2,1-2H3 |
InChI Key |
YOPAPTWGXYBDMN-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCCC=CC=CC(=O)OC |
Origin of Product |
United States |
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